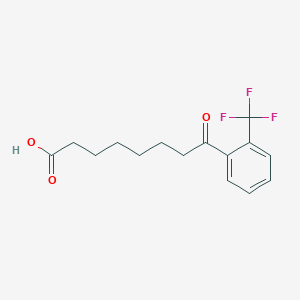

8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex organic molecules containing multiple functional groups. The compound carries the Chemical Abstracts Service registry number 898791-04-3, providing unambiguous identification within chemical databases. The molecular formula is established as carbon fifteen hydrogen seventeen fluorine three oxygen three, with a precise molecular weight of 302.29 grams per mole.

The International Union of Pure and Applied Chemistry name systematically describes the eight-carbon aliphatic chain terminating in a carboxylic acid functional group, with a ketone carbonyl at position 8 connected to a phenyl ring bearing an ortho-positioned trifluoromethyl substituent. The Simplified Molecular Input Line Entry System representation is recorded as O=C(O)CCCCCCC(C1=CC=CC=C1C(F)(F)F)=O, providing a linear notation for computational applications. The International Chemical Identifier string InChI=1S/C15H17F3O3/c16-15(17,18)12-8-6-5-7-11(12)13(19)9-3-1-2-4-10-14(20)21/h5-8H,1-4,9-10H2,(H,20,21) offers additional structural verification.

The compound exists as a white solid under standard conditions, with suppliers reporting purities typically exceeding 95 percent. Chemical databases classify this molecule under the Beilstein registry number MFCD02260915, facilitating cross-referencing across multiple chemical information systems. The systematic nomenclature reflects the priority assignment where the carboxylic acid functional group takes precedence over the ketone, resulting in the octanoic acid root name with appropriate substitution descriptors.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is significantly influenced by the steric interactions arising from the ortho-positioned trifluoromethyl group. Crystallographic studies of related trifluoromethyl-substituted aromatic compounds demonstrate that ortho-trifluoromethyl substituents create substantial steric hindrance, forcing the aromatic ring to adopt non-planar conformations relative to adjacent molecular fragments. In the case of 4'-(2-trifluoromethylphenyl)-2,2':6',2''-terpyridine, the ortho-trifluoromethyl substitution results in a dihedral angle of 69.2 degrees between the substituted phenyl ring and the adjacent aromatic system.

The aliphatic octanoic acid chain in this molecule adopts extended conformations to minimize intramolecular steric interactions. The ketone carbonyl at position 8 serves as a conjugating bridge between the carboxylic acid terminus and the aromatic system, allowing for potential resonance stabilization while maintaining conformational flexibility. Computational studies on similar organofluorine compounds indicate that the carbon-fluorine bonds in the trifluoromethyl group adopt tetrahedral geometry with carbon-fluorine bond lengths typically ranging from 1.32 to 1.35 angstroms.

The rotational barrier around the bond connecting the ketone carbonyl to the phenyl ring is influenced by both electronic conjugation and steric repulsion from the ortho-trifluoromethyl group. This substitution pattern creates a preference for conformations where the ketone carbonyl is twisted out of the plane of the aromatic ring, reducing unfavorable steric interactions while maintaining partial conjugative stabilization. Nuclear magnetic resonance studies of related compounds show characteristic chemical shift patterns consistent with restricted rotation around aryl-carbonyl bonds in ortho-substituted systems.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound is characterized by the strong electron-withdrawing effects of both the trifluoromethyl group and the ketone carbonyl functionality. Quantum chemical calculations on fluorinated aromatic systems demonstrate that trifluoromethyl groups significantly decrease electron density on the aromatic ring through both inductive and field effects. The ortho position of the trifluoromethyl group creates localized electron deficiency at the carbon atoms adjacent to the substitution site.

The carbonyl groups in this molecule exhibit characteristic electronic properties, with the ketone carbonyl showing enhanced electrophilic character due to the electron-withdrawing aromatic system. Density functional theory calculations on related trifluoromethyl ketones indicate that the carbon-oxygen double bond length in such systems is typically contracted compared to aliphatic ketones, reflecting increased double bond character from reduced electron density. The carboxylic acid functionality maintains its expected electronic structure, with the hydroxyl group capable of intramolecular hydrogen bonding interactions.

Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the aromatic ring and ketone carbonyl system, while the lowest unoccupied molecular orbital shows significant contribution from the electron-deficient aromatic carbons ortho and para to the trifluoromethyl substituent. The presence of multiple electronegative fluorine atoms creates substantial dipole moments within the molecule, with theoretical calculations predicting significant molecular polarity arising from the asymmetric distribution of electron density.

The trifluoromethyl group exhibits its characteristic electronic properties, with carbon-fluorine bonds showing high ionic character and substantial electronegativity differences. Computational studies indicate that the carbon atom of the trifluoromethyl group carries a significant partial positive charge, while the fluorine atoms bear substantial negative charges, creating a strong local dipole that influences the overall molecular electronic distribution.

Comparative Analysis of Ortho Meta Para Isomeric Forms

The positional isomers of 8-oxo-8-(trifluoromethylphenyl)octanoic acid demonstrate distinct structural and electronic differences based on the trifluoromethyl substitution pattern. The ortho isomer (Chemical Abstracts Service 898791-04-3) exhibits the most pronounced steric interactions, as evidenced by crystallographic data showing significant distortions in molecular geometry when bulky groups occupy ortho positions relative to other substituents. The meta isomer (Chemical Abstracts Service 898791-07-6) and para isomer (Chemical Abstracts Service 362669-50-9) show progressively reduced steric hindrance and more planar aromatic conformations.

Molecular weight data for all three isomers remains identical at 302.29 grams per mole, reflecting their constitutional isomeric relationship. However, their physical properties diverge significantly due to differences in molecular packing and intermolecular interactions. The ortho isomer typically exhibits different melting points and solubility characteristics compared to its meta and para counterparts, attributable to altered crystal packing arrangements resulting from the steric bulk of the ortho-trifluoromethyl group.

Electronic properties show systematic variation across the isomeric series. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for the aromatic protons in each isomer, with the ortho isomer showing the most pronounced downfield shifts due to the proximity of the electron-withdrawing trifluoromethyl group. The meta isomer exhibits intermediate electronic effects, while the para isomer demonstrates the most symmetrical electronic distribution and the strongest through-conjugation between the trifluoromethyl group and the ketone carbonyl.

| Property | Ortho Isomer | Meta Isomer | Para Isomer |

|---|---|---|---|

| Chemical Abstracts Service Number | 898791-04-3 | 898791-07-6 | 362669-50-9 |

| Molecular Formula | C₁₅H₁₇F₃O₃ | C₁₅H₁₇F₃O₃ | C₁₅H₁₇F₃O₃ |

| Molecular Weight | 302.29 g/mol | 302.29 g/mol | 302.29 g/mol |

| Beilstein Number | MFCD02260915 | Not specified | MFCD02260925 |

| Steric Hindrance | High | Moderate | Low |

| Aromatic Planarity | Reduced | Intermediate | Enhanced |

Conformational analysis reveals that the ortho isomer exhibits the greatest rotational barriers around the aryl-carbonyl bond due to steric interactions between the trifluoromethyl group and the ketone oxygen atom. Crystallographic studies of related compounds demonstrate that ortho-trifluoromethyl groups typically force dihedral angles between aromatic rings and adjacent functional groups to exceed 60 degrees. The meta isomer shows intermediate conformational preferences, while the para isomer maintains the most planar overall geometry with minimal steric constraints.

The electronic influence of the trifluoromethyl group on the ketone carbonyl varies systematically across the isomeric series. In the para isomer, direct conjugative interaction between the electron-withdrawing trifluoromethyl group and the ketone carbonyl creates maximum electrophilic activation of the carbonyl carbon. The meta isomer exhibits weaker electronic communication between these groups, while the ortho isomer shows complex electronic effects combining both inductive and steric influences that may reduce the effective conjugation between the aromatic system and the ketone functionality.

Properties

IUPAC Name |

8-oxo-8-[2-(trifluoromethyl)phenyl]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3O3/c16-15(17,18)12-8-6-5-7-11(12)13(19)9-3-1-2-4-10-14(20)21/h5-8H,1-4,9-10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMJOXYUWMHCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645406 | |

| Record name | 8-Oxo-8-[2-(trifluoromethyl)phenyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-04-3 | |

| Record name | 8-Oxo-8-[2-(trifluoromethyl)phenyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 8-Oxooctanoic Acid Backbone

A well-documented method for preparing 8-oxooctanoic acid derivatives involves the reaction of 6-chlorohexanol with dialkyl malonate esters under basic conditions, followed by deesterification and decarboxylation steps to yield 8-hydroxyoctanoic acid, which can be further oxidized to the 8-oxo derivative. This method is advantageous due to good yields and relatively mild conditions.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | 6-Chlorohexan-1-ol + dialkyl malonate ester | Reflux in methanolic or ethanolic sodium or potassium alkoxide solution | Forms dialkyl 6-hydroxyhexylmalonate intermediate |

| 2 | Deesterification | Formic acid with p-toluenesulfonic acid catalyst | Cleaves ester groups |

| 3 | Decarboxylation | 135-145°C under inert atmosphere, slight vacuum | Yields 8-hydroxyoctanoic acid |

| 4 | Oxidation of 8-hydroxyoctanoic acid | Suitable oxidizing agent (e.g., PCC, Dess–Martin periodinane) | Converts hydroxyl to oxo group |

This route provides a stable alkali metal salt intermediate that can be isolated and purified before final acidification.

Introduction of the 2-Trifluoromethylphenyl Group

The aryl substitution at the 8-position can be achieved by nucleophilic substitution or coupling reactions involving an appropriate 2-trifluoromethylphenyl precursor. A common approach is the use of 2-trifluoromethylphenylacetic acid derivatives or halides that can be coupled with the keto acid backbone.

For example, Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki or Negishi coupling) can be employed to attach the trifluoromethylphenyl moiety to the octanoic acid skeleton, followed by oxidation to the keto form if necessary.

Alternative Synthesis via Acid Chloride and Aromatic Addition

A related synthetic approach, demonstrated for 8-furan-8-oxooctanoic acid methyl ester, involves:

- Conversion of suberic acid (octanedioic acid) to suberoyl chloride using thionyl chloride.

- Reaction of suberoyl chloride with an aromatic compound (e.g., furan) in the presence of Lewis acid catalysts such as boron trifluoride etherate or titanium tetrachloride.

- Quenching with methanol and purification by extraction and distillation.

This method can be adapted for 2-trifluoromethylphenyl substitution by replacing furan with 2-trifluoromethylbenzene derivatives under similar conditions.

Reaction conditions summary:

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Suberic acid + thionyl chloride | Room temp, 12 h, atmospheric distillation | - | Forms suberoyl chloride |

| 2 | Suberoyl chloride + aromatic compound + BF3·OEt2 or TiCl4 | 30-50°C, 10-60 min | 36-60% (for furan derivative) | Dropwise addition, quench with methanol at 0°C |

| 3 | Workup | Extraction with petroleum ether/ethyl acetate or n-hexane/ethyl acetate mixtures | - | Purification by filtration and distillation |

This approach is efficient and suitable for industrial scale with proper optimization.

- The malonate ester method provides a robust route to the keto acid backbone with good yields and stability of intermediates, facilitating further functionalization.

- The acid chloride method with Lewis acid catalysis is efficient for introducing aromatic substituents and can be adapted for trifluoromethylphenyl groups, though yields vary depending on the aromatic partner and catalyst.

- Enzymatic or biocatalytic methods reported for related compounds are less practical industrially due to cost and pH sensitivity.

- Purification typically involves extraction with mixed solvents (e.g., petroleum ether/ethyl acetate) and distillation under reduced pressure to isolate the pure acid or ester forms.

- The trifluoromethyl group’s electron-withdrawing nature may influence reaction rates and conditions, requiring careful optimization of catalysts and temperatures.

The preparation of 8-oxo-8-(2-trifluoromethylphenyl)octanoic acid can be effectively achieved by adapting established synthetic routes for 8-oxooctanoic acid derivatives combined with aromatic substitution strategies. The malonate ester route offers a reliable backbone synthesis, while acid chloride-mediated aromatic addition provides a direct method to introduce the trifluoromethylphenyl group. Optimization of reaction conditions, catalysts, and purification steps is essential to maximize yield and purity for this specialized keto acid.

Chemical Reactions Analysis

Types of Reactions

8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid undergoes various chemical reactions, including:

Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state compounds.

Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.

Substitution: The trifluoromethylphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C15H17F3O3

Molecular Weight : 300.30 g/mol

CAS Number : 898791-04-3

The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and metabolic stability, making it suitable for various applications in medicinal chemistry and biological research.

Chemistry

8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid serves as a building block in the synthesis of more complex molecules. Its oxo group and trifluoromethylphenyl group allow it to participate in various chemical reactions:

- Oxidation : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

- Reduction : It can undergo reduction to convert the oxo group into a hydroxyl group.

- Substitution Reactions : The trifluoromethylphenyl group can participate in substitution reactions, leading to diverse derivatives.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Carboxylic acids |

| Reduction | NaBH4, LiAlH4 | Alcohols |

| Substitution | Halogens, nucleophiles | Substituted derivatives |

Biology

In biological contexts, the compound is being investigated for its potential therapeutic applications , particularly in enzyme inhibition and receptor modulation:

- Enzyme Inhibition : It has shown promise as an inhibitor of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes.

- G Protein-Coupled Receptor Modulation : The compound interacts with G protein-coupled receptors (GPCRs), influencing lipid metabolism and inflammatory signaling pathways.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits COX enzymes, leading to reduced inflammatory responses in vitro. The inhibition was quantified using IC50 values, indicating its potential as an anti-inflammatory agent.

Case Study 2: GPCR Interaction

Research has shown that the compound activates specific GPCRs involved in metabolic pathways. This activation was linked to changes in lipid metabolism and inflammation markers in cultured cells, suggesting its role as a therapeutic candidate for metabolic disorders.

Mechanism of Action

The mechanism of action of 8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid involves its interaction with specific molecular targets and pathways. The oxo group and the trifluoromethylphenyl group contribute to its reactivity and ability to form complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological and chemical properties of octanoic acid derivatives are heavily influenced by substituents at the 8-oxo position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

HDAC Inhibition

- 8-Oxo-8-(phenylamino)octanoic acid: Used as a precursor in HDAC inhibitor synthesis (e.g., N1-benzyl-N8-phenyloctanediamide). The phenylamino group facilitates amide bond formation, critical for binding to HDAC active sites .

- This compound: The CF₃ group may enhance binding affinity due to increased hydrophobic interactions, though direct HDAC inhibition data are unavailable .

Antimicrobial Effects

- Octanoic acid: Exhibits antimicrobial activity against Campylobacter jejuni, with potency increasing with alkyl chain length .

Bone Health Impact

- Octanoic acid: Long-term consumption in MCT diets reduces bone formation markers (e.g., ALP) and increases resorption markers (TRAP) .

- Trifluoromethylphenyl analog: No direct data, but structural modifications may mitigate or exacerbate bone health effects depending on metabolic pathways.

Commercial and Industrial Relevance

- 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid: Listed as discontinued by CymitQuimica, suggesting scalability or stability issues .

- 8-Oxo-8-(3,4,5-trichlorophenyl)octanoic acid: Marketed as a pharmaceutical intermediate (97% purity), highlighting industrial demand for halogenated analogs .

Biological Activity

8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid is a synthetic compound that has garnered interest in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

- Molecular Formula : C15H17F3O3

- Molecular Weight : 302.293 g/mol

- CAS Number : 898791-04-3

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

- Antioxidant Properties : The compound acts as a scavenger of reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- DNA Interaction : Evidence suggests that similar compounds can interact with DNA, potentially influencing gene expression and cellular proliferation.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study investigated the antimicrobial properties of related compounds, noting that structural modifications significantly impacted their efficacy against various bacterial strains. The presence of the trifluoromethyl group was found to enhance activity against Gram-positive bacteria .

- Anti-inflammatory Effects :

- Anticancer Potential :

Comparative Analysis with Related Compounds

The table below compares this compound with two structurally related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Effects | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| 8-Oxo-8-(3-trifluoromethylphenyl)octanoic acid | High | Moderate | Moderate |

| 8-Oxo-7-(trifluoromethyl)heptanoic acid | Low | Significant | Low |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 8-Oxo-8-(2-trifluoromethylphenyl)octanoic acid in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use a NIOSH-approved respirator if aerosolization is possible .

- Handling : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts. Avoid open flames due to potential flammability of organic solvents (e.g., THF) .

- Waste Disposal : Segregate waste into halogenated organic containers. Collaborate with certified hazardous waste disposal services for incineration or neutralization .

Q. What is a standard synthetic route for this compound, and what reaction conditions optimize yield?

- Methodological Answer :

- Synthesis Route : React suberic anhydride with 2-trifluoromethylaniline in anhydrous THF under argon. Stir for 24 hours at room temperature to form the amide intermediate.

- Purification : Acidify the mixture with 1M HCl, extract with ethyl acetate, and recrystallize from acetonitrile to isolate the product. Typical yields range from 50–65% .

- Optimization : Use freshly distilled THF to prevent peroxide formation. Maintain stoichiometric equivalence of reagents to minimize side products .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- NMR Analysis : In -NMR (DMSO-), expect a triplet at δ 2.32–2.28 ppm (methylene protons adjacent to the ketone) and aromatic signals from the trifluoromethylphenyl group at δ 7.59–7.02 ppm .

- FTIR : Strong absorption at ~1710 cm (C=O stretch of the ketone and carboxylic acid) and 1250 cm (C-F stretch) .

- HRMS : Calculate exact mass using (expected [M+H]: 333.1084). Confirm isotopic patterns for fluorine (3F) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR signals) when characterizing this compound?

- Methodological Answer :

- Impurity Check : Use TLC or HPLC to detect unreacted starting materials (e.g., residual aniline). Repurify via column chromatography (silica gel, 5% MeOH/CHCl) .

- Solvent Artifacts : Compare spectra in DMSO- vs. CDCl. Broad peaks in DMSO may indicate hydrogen bonding with residual water; dry samples over molecular sieves .

- 2D NMR : Perform -HSQC to assign ambiguous proton-carbon correlations, especially near the trifluoromethyl group .

Q. What experimental strategies are recommended for evaluating the compound's potential as a histone deacetylase (HDAC) inhibitor?

- Methodological Answer :

- Enzyme Assays : Use fluorometric HDAC activity kits with HeLa cell lysates. Compare IC values against SAHA (vorinostat) as a positive control .

- Structural Modifications : Introduce substituents on the phenyl ring to probe the HDAC active site's 14-Å cavity. Test derivatives for isoform selectivity (e.g., HDAC6 vs. HDAC1) .

- Cellular Validation : Treat cancer cell lines (e.g., MCF-7) and measure acetylation levels of histone H3 via western blotting .

Q. How can computational modeling be integrated with experimental data to predict the compound's reactivity in novel reactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions between the compound and HDAC catalytic sites. Prioritize derivatives with improved binding energies (< -8 kcal/mol) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for nucleophilic acyl substitution. Validate with kinetic studies .

- MD Simulations : Simulate solvation effects in water/THF mixtures to guide solvent selection for large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.